molecular formula C16H18N4O4 B2647094 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 941962-74-9

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2647094
CAS No.: 941962-74-9
M. Wt: 330.344
InChI Key: PWYVMMODUAKRNP-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is an organic compound that belongs to the class of benzodioxoles and imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2H-1,3-benzodioxole and 1H-imidazole.

    Formation of Intermediate: The benzodioxole is reacted with a suitable alkylating agent to form a benzodioxolylmethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-(1H-imidazol-1-yl)propylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodioxole and imidazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-15(18-4-1-6-20-7-5-17-10-20)16(22)19-9-12-2-3-13-14(8-12)24-11-23-13/h2-3,5,7-8,10H,1,4,6,9,11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYVMMODUAKRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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